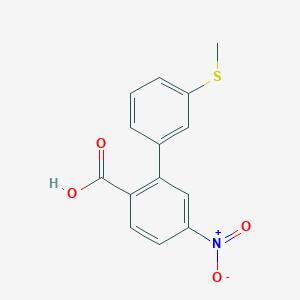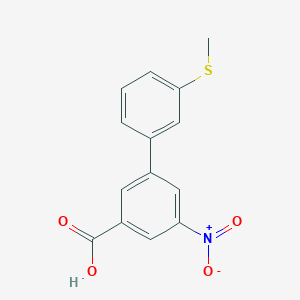
3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-(4-methylthiophenyl)benzoic acid (3M4MTPB) is a synthetic organic compound belonging to the class of phenolic acids. It is a white crystalline solid with a molecular weight of 246.33 g/mol and a melting point of 123-125°C. 3M4MTPB is used in a variety of scientific research applications, and is known for its biochemical and physiological effects in lab experiments.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used as a chemical reagent in the synthesis of other organic compounds and as a probe for the study of enzyme activities. It is also used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. 3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95% has been used in the study of the mechanism of action of certain drugs and in the study of the biochemical and physiological effects of various compounds.
Wirkmechanismus
The exact mechanism of action of 3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95% is not fully understood, but it is believed to act as an inhibitor of certain enzymes. Specifically, 3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95% is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins and other inflammatory mediators. Inhibition of COX-2 by 3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95% may lead to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, 3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95% has been shown to inhibit the growth of certain bacteria and fungi, and it has also been shown to have anti-inflammatory and analgesic effects. In addition, 3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95% has been shown to inhibit the production of certain prostaglandins, which are involved in inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized in high purity and yields. In addition, 3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95% is relatively stable and has a low toxicity profile. The main limitation of 3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95% is that it has not been extensively studied and its exact mechanism of action is not fully understood.
Zukünftige Richtungen
The use of 3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95% in scientific research is still in its early stages, and there are several potential future directions for research. These include further study of the biochemical and physiological effects of 3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95%, the development of more efficient synthesis methods, and the development of new applications for 3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95%. Additionally, further research into the mechanism of action of 3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95% could lead to the development of new drugs and therapies.
Synthesemethoden
3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95% can be synthesized using several different methods. One of the most commonly used methods involves the reaction of 4-methylthiophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. This method yields 3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95% in high purity and yields of up to 95%. Other methods such as the reaction of 4-methylthiophenol with hydrochloric acid and the reaction of 4-methylthiophenol with trichloroacetic acid have also been used to synthesize 3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95%.
Eigenschaften
IUPAC Name |
3-methoxy-4-(4-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-18-14-9-11(15(16)17)5-8-13(14)10-3-6-12(19-2)7-4-10/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBIDNZQJZHNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














